molecular formula CH4CoO4 B8181680 Carbonic acid;cobalt;hydrate

Carbonic acid;cobalt;hydrate

Cat. No.: B8181680
M. Wt: 138.97 g/mol
InChI Key: AMBICLBCMQSUDI-UHFFFAOYSA-N
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Description

The compound "carbonic acid; cobalt; hydrate" refers to a cobalt carbonate hydrate, a coordination complex where cobalt ions (Co²⁺ or Co³⁺) are bound to carbonate (CO₃²⁻) anions and water molecules. Cobalt carbonate hydrates are typically synthesized via precipitation reactions between cobalt salts and carbonate sources under controlled pH and temperature conditions. These compounds are of interest in catalysis, material science, and as precursors for cobalt oxide nanomaterials .

Properties

IUPAC Name

carbonic acid;cobalt;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBICLBCMQSUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)O.O.[Co]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4CoO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57454-67-8
Record name Cobalt carbonate (CoCO3) hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57454-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reagents and Reaction Mechanism

The dominant industrial method involves the reaction of cobalt chloride (CoCl₂) with ammonium bicarbonate (NH₄HCO₃) under controlled conditions. The reaction proceeds as:

CoCl26H2O+2NH4HCO3CoCO3+2NH4Cl+CO2+7H2O\text{CoCl}2\cdot6\text{H}2\text{O} + 2\text{NH}4\text{HCO}3 \rightarrow \text{CoCO}3 + 2\text{NH}4\text{Cl} + \text{CO}2\uparrow + 7\text{H}2\text{O}

Key reagents include:

  • CoCl₂ solution : Cobalt concentration of 130 ± 5 g/L.

  • NH₄HCO₃ solution : Concentration of 250 ± 10 g/L.

Process Parameters and Optimization

The procedure is divided into two phases to control nucleation and growth:

Quick Dripping Phase

  • Temperature : 40–60°C.

  • Stirring speed : 100–130 rpm.

  • Volume ratio (NH₄HCO₃:CoCl₂) : 1.6–1.7.

  • Rate of addition : 430 ± 10 L/h.

  • Endpoint : Transition from deep red to pink solution, indicating ~60–70% reagent consumption.

Slow Dripping Phase

  • Rate of addition : 130 ± 10 L/h.

  • Time ratio (quick:slow) : 1:2 to 2:1.

  • Post-reaction stirring : 1 hour to ensure complete particle maturation.

Washing and Drying

  • Washing medium : 70°C deionized water until filtrate pH = 7.

  • Dehydration : Centrifugation or filtration.

  • Drying : 60–80°C under vacuum.

Product Characteristics

ParameterValueSource
Yield≥99.5%
Cobalt in waste liquid≤30 ppm
Primary particle size1–3 μm
Secondary particle sizeD₅₀ = 9 μm, D₉₀ = 12 μm
Chloride content<0.02%

This method’s success hinges on the buffering effect of NH₄HCO₃, which maintains pH 7–9 throughout the reaction, preventing rapid nucleation and ensuring uniform secondary particles.

Laboratory-Scale Synthesis via Sodium Carbonate

Stoichiometric Precipitation

A common lab approach reacts cobalt nitrate (Co(NO₃)₂) with sodium carbonate (Na₂CO₃)2:

Co(NO3)2+Na2CO3CoCO3+2NaNO3\text{Co(NO}3)2 + \text{Na}2\text{CO}3 \rightarrow \text{CoCO}3\downarrow + 2\text{NaNO}3

Procedure

  • Cobalt nitrate solution : 3.6 g Co(NO₃)₂ in 20 mL H₂O.

  • Sodium carbonate solution : 3.18 g Na₂CO₃ in 10 mL H₂O.

  • Mixing : Slow addition of Co(NO₃)₂ to Na₂CO₃ under stirring, yielding violet precipitate.

  • Washing : Deionized water to remove nitrate residues.

  • Drying : Sunlight or oven drying at 60°C2.

Challenges

  • Particle aggregation : Vigorous stirring (200–300 rpm) required to prevent clumping.

  • Hydration control : Ambient drying retains hydration; vacuum drying produces anhydrous CoCO₃.

Solvothermal Synthesis for Catalytic Applications

Reaction System

A patent describing platinum-cobalt catalysts utilizes cobalt carbonate hydrate as a precursor:

  • Cobalt source : CoSO₄·7H₂O or Co(CH₃COO)₂·4H₂O.

  • Reducing agent : Mn₂(CO)₁₀ or Mo(CO)₆.

  • Solvent : Ethylene glycol or propylene glycol.

Protocol

  • Mixing : 147.85 mg CoSO₄·7H₂O + 20 mg Mn₂(CO)₁₀ in ethylene glycol.

  • Reaction : 150°C for 3 hours in an oil bath.

  • Post-treatment : Centrifugation, acid washing (1M H₂SO₄), and vacuum drying.

Product Utility

  • Morphology : Nanoscale particles (D < 50 nm) suitable for fuel cell catalysts.

  • Purity : >99% by XRD analysis.

Critical Analysis of Methodologies

Industrial vs. Laboratory Methods

FactorIndustrial (NH₄HCO₃)Laboratory (Na₂CO₃)
Scale2000–8000 L reactors<1 L batches
Yield99.5–99.8%95–98%
Particle uniformityHigh (D₉₀ = 12 μm)Moderate (D₉₀ = 20 μm)
Waste managementOptimized (low Co)High nitrate waste

Role of Hydration

  • Hydrate stability : CoCO₃·xH₂O forms spontaneously in aqueous synthesis unless dehydrated at >100°C.

  • Impact on applications : Hydrated forms preferred for battery precursors due to enhanced reactivity .

Chemical Reactions Analysis

Types of Reactions: Cobalt(II) carbonate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Catalysis

Cobalt(II) carbonate hydrate is extensively used as a precursor in the synthesis of cobalt-based catalysts. These catalysts are crucial in several industrial processes, including:

  • Fischer-Tropsch synthesis : Cobalt catalysts derived from cobalt carbonate hydrate facilitate the conversion of carbon monoxide and hydrogen into liquid hydrocarbons.
  • Hydrogenation reactions : The compound is used to produce various organic compounds through hydrogenation processes.

Case Study : A study demonstrated that cobalt(II) carbonate hydrate can be transformed into cobalt carbonyl complexes, which exhibit high catalytic activity in organic synthesis reactions. This transformation is achieved through controlled thermal decomposition and subsequent reactions with carbon monoxide .

Material Science

In material science, cobalt(II) carbonate hydrate plays a pivotal role in the preparation of transition metal dipicolinates. These compounds are essential for developing advanced materials with specific electronic and magnetic properties.

Applications :

  • Synthesis of coordination complexes : The compound reacts with dipicolinic acid to form coordination complexes that have applications in sensors and electronic devices.
  • Pigmentation : Cobalt compounds are utilized as inorganic pigments in ceramics and glass manufacturing due to their vibrant colors.

Data Table 1: Comparison of Cobalt Compounds in Material Science

CompoundApplication AreaProperties
Cobalt(II) carbonate hydrateCoordination complexesParamagnetic, water-insoluble
Cobalt(II) acetatePigmentationSoluble in water
Cobalt(II) chlorideCatalyst precursorHygroscopic

Battery Manufacturing

Cobalt compounds, including cobalt(II) carbonate hydrate, are integral to lithium-ion battery technology. They contribute to the performance and stability of battery electrodes.

  • Electrode material : Cobalt enhances the electrochemical properties of lithium-ion batteries, improving energy density and cycle stability.
  • Research Findings : Studies show that incorporating cobalt(II) carbonate hydrate into electrode formulations leads to higher charge-discharge efficiency compared to other metal oxides .

Biochemical Research

Cobalt(II) carbonate hydrate has implications in biochemical studies, particularly in enzyme research.

  • Substituted Carbonic Anhydrase Studies : Research has shown that cobalt-substituted carbonic anhydrases exhibit altered enzymatic activity compared to their zinc counterparts. This modification allows for investigations into enzyme mechanisms and potential therapeutic applications .

Case Study : The interaction of cobalt ions with carbonic anhydrase enzymes was studied using NMR spectroscopy, revealing insights into enzyme kinetics and substrate binding .

Mechanism of Action

The mechanism of action of cobalt(II) carbonate hydrate involves its ability to release cobalt ions in solution. These cobalt ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. The pathways involved in these interactions depend on the specific application and the chemical environment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cobalt carbonate hydrate with structurally and functionally related cobalt compounds:

Compound Molecular Formula Molecular Weight (g/mol) Crystal Structure Solubility in Water Primary Applications Safety (IARC Classification)
Cobalt Carbonate Hydrate CoCO₃·nH₂O (exact n undefined) ~119 (anhydrous) + 18n Likely hexagonal or monoclinic Low Catalyst precursor, ceramics, pigments Group 2B (Possibly carcinogenic)
Cobalt Acetate Tetrahydrate Co(CH₃COO)₂·4H₂O 249.08 Monoclinic High (620 g/L at 20°C) Catalysis (alkyne functionalization) Group 2B
Cobalt Citrate Dihydrate C₁₂H₁₀Co₃O₁₄·2H₂O 664.25 Not reported Low Nutritional supplements, metal chelation Group 2B
Cobalt Chloride Hexahydrate CoCl₂·6H₂O 237.93 Monoclinic High (769 g/L at 20°C) Humidity indicator, electroplating Group 2B
Cobalt Hydroxide Co(OH)₂ 92.95 Hexagonal Insoluble Battery electrodes, precursor to Co₃O₄ Group 2B

Key Findings:

Structural Diversity :

  • Cobalt acetate and chloride hydrates exhibit high solubility due to their ionic nature, whereas cobalt carbonate and citrate hydrates are less soluble, reflecting stronger lattice energies or covalent bonding .
  • Cobalt hydroxide adopts a hexagonal layered structure, while cobalt carbonate hydrate likely shares similarities with rhombohedral calcite-type structures common to metal carbonates .

Thermal Stability :

  • Cobalt hydroxide (Co(OH)₂) decomposes to CoO(OH) at 150°C and further to Co₃O₄ at 300°C, whereas cobalt carbonate hydrate decomposes at lower temperatures (100–200°C) to release CO₂ and H₂O, forming CoO .

Catalytic Applications :

  • Cobalt acetate is widely used in hydrocarbofunctionalization of alkynes due to its Lewis acidity and solubility in organic solvents .
  • Cobalt carbonate, being insoluble, is more suited for solid-state reactions or as a precursor for heterogeneous catalysts.

Toxicity Profile: All cobalt compounds are classified as Group 2B (possibly carcinogenic) by IARC, but their bioavailability varies. Soluble salts like cobalt chloride pose higher acute toxicity due to rapid systemic absorption, while insoluble carbonate and citrate hydrates exhibit lower bioavailability .

Biological Activity

Carbonic acid, cobalt, and its hydrated forms are of significant interest in biochemical research, particularly due to their roles in enzymatic reactions and potential therapeutic applications. Cobalt is known to substitute for zinc in various metalloenzymes, including carbonic anhydrases (CAs), which catalyze the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3−). This article explores the biological activity of carbonic acid, cobalt, and their interactions, focusing on enzymatic mechanisms, toxicity assessments, and case studies.

Enzymatic Activity of Cobalt-Substituted Carbonic Anhydrases

Cobalt-substituted carbonic anhydrases (Co(II)-CA) exhibit catalytic properties similar to their zinc counterparts but with notable differences in kinetics and pH sensitivity. The enzyme's activity is influenced by the coordination geometry around the cobalt ion, which can vary with pH:

pH Level Coordination Geometry Catalytic Activity
6.0OctahedralModerate
8.5Mixed (tetrahedral/penta-coordinate)High
11.0TetrahedralSimilar to Zn(II)-CA

These variations suggest that cobalt can effectively mimic zinc's role but may alter the enzyme's efficiency under different physiological conditions .

The primary reaction catalyzed by carbonic anhydrases involves the conversion of CO2 and water into bicarbonate and protons:

CO2+H2OH2CO3HCO3+H+\text{CO}_2+\text{H}_2\text{O}\rightleftharpoons \text{H}_2\text{CO}_3\rightleftharpoons \text{HCO}_3^-+\text{H}^+

Cobalt ions facilitate this reaction by stabilizing the transition state and enhancing proton transfer rates. Studies indicate that Co(II)-CA can achieve a catalytic efficiency comparable to Zn(II)-CA under certain conditions, although it generally operates at a lower rate .

Toxicological Profile

While cobalt is essential in trace amounts for certain biological functions, excessive exposure can lead to toxicity. The median lethal dose (LD50) for carbonic acid; cobalt; hydrate has been reported at 697 mg/kg in animal studies, indicating moderate acute toxicity. Sub-lethal effects observed include:

  • Diarrhea
  • Decreased activity
  • Ataxia

Inhalation studies have shown that cobalt compounds can lead to respiratory distress and kidney damage at higher concentrations .

Case Studies

  • Cobalt(II)-Substituted Carbonic Anhydrase in Cancer Research :
    A study investigated the use of Co(II)-CA in enhancing the delivery of CO2 for tumor microenvironment modulation. The results indicated that cobalt substitution could improve the enzyme's stability and activity under acidic conditions typical of tumor environments .
  • Environmental Impact Assessment :
    Research on cobalt's environmental toxicity highlighted its potential to induce oxidative stress in aquatic organisms. Cobalt exposure was linked to increased reactive oxygen species (ROS) production, leading to cellular damage .

Q & A

Q. What methods are recommended for determining the hydration state and elemental composition of cobalt carbonate hydrates?

  • Methodological Answer : Hydration state can be determined via gravimetric analysis by heating the sample to 140°C to remove water of crystallization, followed by mass difference calculations . Elemental composition (Co, C, O) is analyzed using instrumental techniques such as inductively coupled plasma mass spectrometry (ICP-MS) for cobalt quantification and combustion analysis for carbon and oxygen . For aqueous solutions, cobalt content is validated via UV-Vis spectroscopy or atomic absorption spectroscopy (AAS) .

Q. How should researchers design reproducible synthesis protocols for cobalt carbonate hydrates?

  • Methodological Answer : Document reaction conditions (pH, temperature, reagent ratios) meticulously. Use controlled precipitation methods with Co²⁺ salts (e.g., CoSO₄) and carbonate sources (e.g., Na₂CO₃). Include detailed characterization (XRD for crystallinity, FTIR for carbonate bonding, TGA for thermal stability) to validate phase purity . For reproducibility, follow journal guidelines requiring explicit experimental steps, such as those outlined in the Beilstein Journal of Organic Chemistry .

Q. What are the standard techniques for characterizing cobalt carbonate hydrate structures?

  • Methodological Answer :
  • XRD : Identify crystalline phases and lattice parameters.
  • FTIR : Confirm carbonate (CO₃²⁻) vibrational modes at ~1,400 cm⁻¹ and hydration bands (~3,400 cm⁻¹ for O-H stretching) .
  • TGA-DSC : Quantify water loss steps and decomposition temperatures .
  • SEM/EDS : Assess morphology and elemental mapping .

Advanced Research Questions

Q. How can spectroscopic and computational methods resolve hydration dynamics in cobalt carbonate systems?

  • Methodological Answer : X-ray absorption spectroscopy (XAS) provides insights into the coordination environment of cobalt and hydrogen bonding networks. Pair XAS data with molecular dynamics simulations to model hydration shells and proton transfer mechanisms. For example, synchrotron-based XAS at facilities like the Advanced Light Source (ALS) combined with NERSC supercomputing resources has elucidated aqueous carbonic acid hydration, a model applicable to cobalt carbonate systems .

Q. What contradictions exist in literature regarding cobalt carbonate hydrate stability, and how can they be addressed?

  • Methodological Answer : Discrepancies in reported hydration states (e.g., hexahydrate vs. tetrahydrate) often arise from ambient humidity or synthesis conditions. Address these by:
  • Conducting controlled-environment synthesis (e.g., inert atmosphere, humidity chambers).
  • Using multi-method validation (XRD, TGA, Karl Fischer titration) to cross-check hydration states .
  • Reporting detailed experimental parameters (e.g., drying protocols) as per Carbohydrate Polymers guidelines for polysaccharide characterization .

Q. How can advanced analytical approaches resolve ambiguities in the coordination chemistry of cobalt in hydrated carbonate complexes?

  • Methodological Answer :
  • Extended X-ray absorption fine structure (EXAFS) : Probe Co-O bond distances and coordination numbers.
  • Solid-state NMR : Detect local environments of ¹³C and ¹⁷O nuclei in carbonate groups.
  • In-situ Raman spectroscopy : Monitor real-time structural changes under varying pH/temperature .

Data Analysis & Reporting

Q. What are best practices for presenting analytical data on cobalt carbonate hydrates in research publications?

  • Methodological Answer :
  • Tables : Include columns for sample ID, hydration state (n in CoCO₃·nH₂O), crystallinity (XRD), and thermal decomposition temperatures (TGA).
  • Graphs : Use error bars for replicate measurements (e.g., ±SD for AAS data).
  • Units : Follow SI conventions (e.g., kJ/mol for enthalpy, Å for bond lengths) .

Q. How should researchers address conflicting spectroscopic data in cobalt carbonate hydrate studies?

  • Methodological Answer :
  • Perform multivariate analysis (e.g., PCA) to identify outlier datasets.
  • Validate results using complementary techniques (e.g., cross-check FTIR peaks with Raman shifts).
  • Discuss potential sources of error (e.g., baseline drift in spectroscopy, sample hydration history) .

Experimental Design & Validation

Q. What steps ensure the reliability of kinetic studies on cobalt carbonate hydrate decomposition?

  • Methodological Answer :
  • Use isothermal TGA to measure decomposition rates at fixed temperatures.
  • Apply the Avrami-Erofeev model to analyze nucleation-growth mechanisms.
  • Validate kinetic parameters with Arrhenius plots across multiple temperature ranges .

Q. How can researchers optimize synthetic routes to achieve high-purity cobalt carbonate hydrates?

  • Methodological Answer :
  • Screen solvents (water vs. ethanol-water mixtures) to control nucleation rates.
  • Use chelating agents (e.g., citrate) to stabilize Co²⁺ ions and prevent hydroxide co-precipitation.
  • Characterize intermediates via pH-dependent solubility studies .

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